Acetic acid;3-(2-phenylethenyl)phenol
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Overview
Description
Acetic acid;3-(2-phenylethenyl)phenol is an organic compound that combines the properties of acetic acid and phenolic structures. This compound is characterized by the presence of a phenol group substituted with a 2-phenylethenyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(2-phenylethenyl)phenol typically involves the nucleophilic aromatic substitution of a phenol derivative. One common method is the reaction of phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic acetylation of phenol using acetic acid or acetic anhydride. The reaction is typically carried out in a continuous flow reactor to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-(2-phenylethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as chromic acid.
Reduction: Reduction of the phenolic group can yield hydroquinones.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (Cl2, Br2), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated phenols.
Scientific Research Applications
Acetic acid;3-(2-phenylethenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Studied for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of acetic acid;3-(2-phenylethenyl)phenol involves its interaction with various molecular targets. The phenolic group can undergo redox reactions, which play a crucial role in its antioxidant activity. Additionally, the compound can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Acetic acid: A carboxylic acid with a simple structure.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.
Uniqueness
Acetic acid;3-(2-phenylethenyl)phenol is unique due to the presence of both a phenolic and an acetic acid group, which imparts distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to its simpler counterparts .
Properties
CAS No. |
62672-55-3 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
acetic acid;3-(2-phenylethenyl)phenol |
InChI |
InChI=1S/C14H12O.C2H4O2/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12;1-2(3)4/h1-11,15H;1H3,(H,3,4) |
InChI Key |
KBESIHKLLLZSAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O |
Origin of Product |
United States |
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